molecular formula C14H16N4O3 B11212066 6-[3-Methyl-4-(propan-2-yl)phenoxy]-5-nitropyrimidin-4-amine

6-[3-Methyl-4-(propan-2-yl)phenoxy]-5-nitropyrimidin-4-amine

Cat. No.: B11212066
M. Wt: 288.30 g/mol
InChI Key: UAHQDODGRQQGBN-UHFFFAOYSA-N
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Description

6-[3-Methyl-4-(propan-2-yl)phenoxy]-5-nitropyrimidin-4-amine is a pyrimidine derivative featuring a nitro group at position 5, an amine at position 4, and a substituted phenoxy group at position 5.

Properties

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

6-(3-methyl-4-propan-2-ylphenoxy)-5-nitropyrimidin-4-amine

InChI

InChI=1S/C14H16N4O3/c1-8(2)11-5-4-10(6-9(11)3)21-14-12(18(19)20)13(15)16-7-17-14/h4-8H,1-3H3,(H2,15,16,17)

InChI Key

UAHQDODGRQQGBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC=NC(=C2[N+](=O)[O-])N)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-Methyl-4-(propan-2-yl)phenoxy]-5-nitropyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine ring, nitration, and subsequent substitution reactions. One common method involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic conditions.

    Substitution Reactions: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction, often using a phenol derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

6-[3-Methyl-4-(propan-2-yl)phenoxy]-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is often the corresponding nitro compound.

    Reduction: The major product is typically the corresponding amine.

    Substitution: The major products depend on the nucleophile used but generally involve the replacement of the phenoxy group with the nucleophile.

Scientific Research Applications

6-[3-Methyl-4-(propan-2-yl)phenoxy]-5-nitropyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[3-Methyl-4-(propan-2-yl)phenoxy]-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Nitro-Substituted Pyrimidines

Example Compound: 6-[(2-Methylquinolin-8-yl)oxy]-5-nitropyrimidin-4-amine ()

  • Structural Similarities : Both compounds share a nitro group at position 5 and a substituted aromatic ether at position 6.
  • Key Differences: The target compound has a phenoxy group with alkyl substituents (3-methyl and isopropyl), while the quinoline derivative features a heteroaromatic quinoline moiety. However, the quinoline group may enhance π-π stacking interactions due to its extended aromatic system compared to the alkyl-substituted phenoxy group .

Substitutions at Position 4

Example Compound : 4-Chloro-6-methoxy-5-nitropyrimidine ()

  • Structural Similarities : Both have nitro groups at position 5 and substituents at positions 4 and 6.
  • Key Differences: Position 4: The target compound has an amine (-NH₂), while the reference compound has a chloro group. Impact: The amine group can participate in hydrogen bonding, improving solubility and target binding, whereas the chloro group increases electrophilicity but reduces hydrogen-bonding capacity. The methoxy group at position 6 in the reference compound may enhance solubility compared to the lipophilic isopropylphenoxy group in the target .

Phenoxy vs. Arylaminomethyl Substituents

Example Compounds :

  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()
  • 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine ()
  • Structural Comparison: Position 6: The target compound has a phenoxy group, while the reference compounds feature arylaminomethyl groups. Conformational Effects: Dihedral angles between the pyrimidine ring and substituents in the reference compounds range from 2.7° to 86.1°, influencing planarity and intermolecular interactions. For instance, the phenoxy group in the target compound may adopt a similar twisted conformation (e.g., ~12–15° dihedral angles observed in ), affecting crystal packing and bioavailability .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Position 4 Position 5 Position 6 Substituent Key Interactions
Target Compound -NH₂ -NO₂ 3-Me-4-(iPr)phenoxy H-bonding (NH₂), lipophilic
6-[(2-Me-quinolin-8-yl)oxy]-5-nitro -NH₂ -NO₂ 2-Me-quinolin-8-yloxy π-π stacking (quinoline)
4-Cl-6-MeO-5-nitro () -Cl -NO₂ -OCH₃ Electrophilic (Cl), H-bonding
N-(2-FPh)-5-[(4-MeOPh)aminomethyl] -NH₂ -CH₂NHAr -Me, -Ph Intramolecular H-bonds

Table 2: Dihedral Angles in Selected Pyrimidines

Compound Dihedral Angles (°) Biological Activity
Target Compound (Inferred) ~12–15 (phenoxy) Not reported
N-(2-FPh)-5-[(4-MeOPh)aminomethyl] 12.8, 12.0, 86.1 Antibacterial
5-[(4-EtOPh)aminomethyl]-N-(2-FPh) 15.4, 28.4, 77.5 (Molecule A) Immunomodulatory (Inferred)

Methodological Considerations

  • X-ray Crystallography : Used extensively in the provided evidence to determine dihedral angles and hydrogen-bonding patterns .

Biological Activity

The compound 6-[3-Methyl-4-(propan-2-yl)phenoxy]-5-nitropyrimidin-4-amine belongs to a class of nitro-containing pyrimidines, which are known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure

The chemical structure of 6-[3-Methyl-4-(propan-2-yl)phenoxy]-5-nitropyrimidin-4-amine can be represented as follows:

C15H18N4O3\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{3}

This structure features a nitro group, which is significant for its biological activity.

Antimicrobial Activity

Nitro-containing compounds have been extensively studied for their antimicrobial properties. The mechanism of action typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that bind to DNA and cause cellular damage.

Key Findings:

  • Mechanism : Nitro compounds undergo reduction in anaerobic conditions, producing toxic species that can damage DNA and proteins .
  • Case Study : A study on related nitro derivatives demonstrated significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.
  • Comparative Analysis : The compound's activity was compared to established antibiotics like metronidazole, showing promising results in vitro.

Anti-inflammatory Activity

Nitro derivatives also exhibit anti-inflammatory properties by modulating inflammatory mediators.

Key Findings:

  • Inhibition of iNOS : Research indicates that similar compounds inhibit inducible nitric oxide synthase (iNOS), reducing nitric oxide production and inflammation .
  • Multi-target Effects : The compound has shown potential in inhibiting other inflammatory markers such as COX-2 and TNF-α, suggesting a multi-target mechanism .
  • Clinical Implications : These findings support the potential use of such compounds in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of nitro-containing pyrimidines is an area of active research.

Key Findings:

  • Cytotoxicity Studies : In vitro studies have shown that 6-[3-Methyl-4-(propan-2-yl)phenoxy]-5-nitropyrimidin-4-amine exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.
  • Mechanism of Action : The compound's mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells .
  • Comparative Efficacy : In comparisons to traditional chemotherapeutics, some nitro derivatives demonstrate enhanced efficacy against resistant cancer cell lines.

Data Table: Biological Activity Summary

Activity Type Mechanism Key Findings
AntimicrobialReduction leads to DNA binding and damageEffective against S. aureus, E. coli
Anti-inflammatoryInhibition of iNOS, COX-2, TNF-αReduces inflammation markers
AnticancerInduction of apoptosis and cell cycle arrestCytotoxic to various cancer cell lines

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